7-Bromospiro[2.5]octan-6-one
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Overview
Description
7-Bromospiro[2.5]octan-6-one is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. It is characterized by a spirocyclic framework, where a bromine atom is attached to the seventh position of the spiro[2.5]octan-6-one core. This compound is of interest in various fields of research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromospiro[2.5]octan-6-one typically involves the bromination of spiro[2.5]octan-6-one. One common method is the reaction of spiro[2.5]octan-6-one with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic bromination, where the bromine molecule adds to the spirocyclic ring, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Bromospiro[2.5]octan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted spiro[2.5]octan-6-one derivatives.
Reduction Reactions: The compound can be reduced to form spiro[2.5]octan-6-one by using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield spiro[2.5]octan-6-one derivatives with additional functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Scientific Research Applications
7-Bromospiro[2.5]octan-6-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Bromospiro[2.5]octan-6-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine atom and spirocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Spiro[2.5]octan-6-one: The parent compound without the bromine atom.
7-Chlorospiro[2.5]octan-6-one: A similar compound with a chlorine atom instead of bromine.
7-Iodospiro[2.5]octan-6-one: A similar compound with an iodine atom instead of bromine.
Uniqueness: 7-Bromospiro[2.5]octan-6-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its chlorine and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
7-bromospiro[2.5]octan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZUXRATAWZFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC(C1=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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